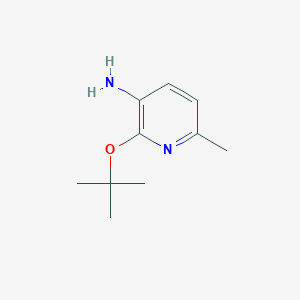
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of sulfonyl-containing nitriles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-imidazole and a suitable sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification and isolation of the final product are used to ensure consistency and quality.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Nucleophiles: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted imidazole compounds.
科学的研究の応用
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The pathways involved depend on the specific application and target of the compound. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
類似化合物との比較
Similar Compounds
2-Methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound shares the sulfonyl group and nitrile functionality but differs in its overall structure and applications.
Other Sulfonyl Nitriles: Compounds with similar functional groups but different ring systems or substituents.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile is unique due to its specific combination of functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H9N3O3S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-3-10-8(11)7(12)6(5-9)15(2,13)14/h3-4,6H,1-2H3 |
InChIキー |
BRZCPLYIOXFERH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(=O)C(C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


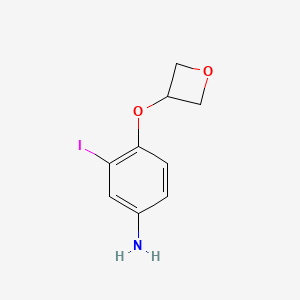
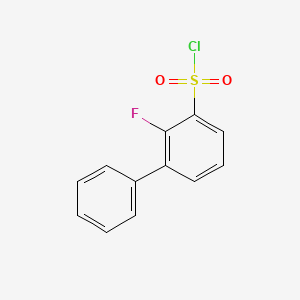
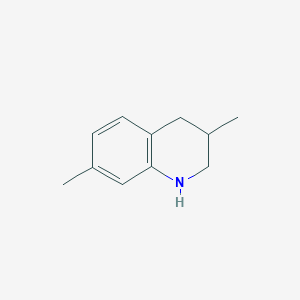
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)

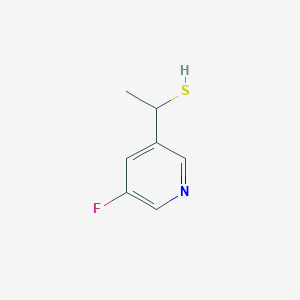
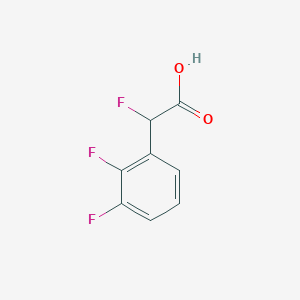




![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)

